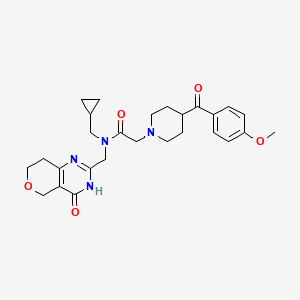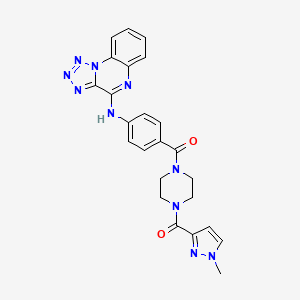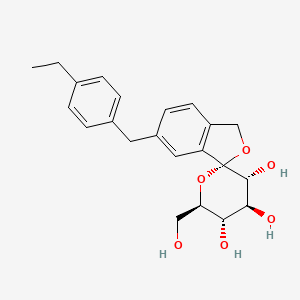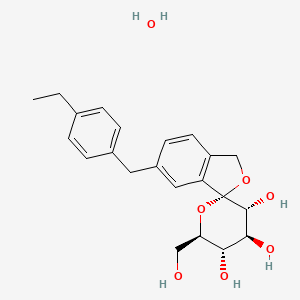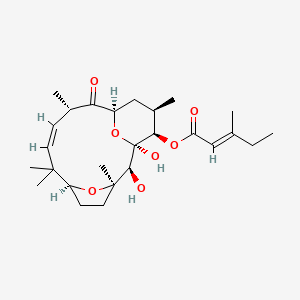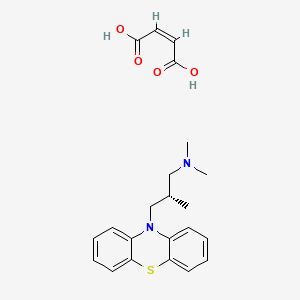
Trimeprazine maleate, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimeprazine maleate, (S)-, is the S isomer of Trimeprazine maleate --- a phenothiazine derivative used as an antipruritic.
Aplicaciones Científicas De Investigación
1. Dermatological Applications
Trimeprazine maleate has been extensively studied for its effects in dermatological conditions. Notably, it has been effective in managing symptoms of atopic eczema. A study by Savin, Paterson, Adam, & Oswald (1979) found that trimeprazine did not significantly alter the onset of scratching bouts in atopic eczema patients during different sleep stages, but it did make sleep less broken, thereby modestly reducing overall nocturnal scratching (Savin et al., 1979). Similarly, a case report by Genois, Haig, Roches, Sirard, Le May, & McCuaig (2014) demonstrated significant improvement in a child with severe atopic dermatitis and refractory pruritus using a combination of clonidine and trimeprazine (Genois et al., 2014).
2. Antimicrobial Effects
Trimeprazine's antibacterial properties have been explored as well. Dastidar, Jairaj, Mookerjee, & Chakrabarty (1997) researched its antibacterial and bactericidal activities against various strains of bacteria, including Gram-positive and Gram-negative types. Their findings indicated that trimeprazine exhibits a minimum inhibitory concentration (MIC) between 10 and 100 micrograms/ml against these strains (Dastidar et al., 1997).
3. Impact on Thyroid Function
Research has also explored the impact of trimeprazine on thyroid function. A study by Sauvage, Rousseau, Marquet, Dumeirain, Raby, & Lachâtre (1999) found that Trimeprazine could affect thyroid hormone levels and suggested mechanisms including central and peripheral pathways (Sauvage et al., 1999).
4. Photodegradation Studies
The photodegradation of trimeprazine has been studied by Ahmad, Zaheer, Gupta, & Iqbal (2016). They found that under UV-A light in aerobic conditions, trimeprazine is photolabile, producing photoproducts through oxidative photodegradation (Ahmad et al., 2016).
5. Radiosensitizing Effects
Trimeprazine has been examined for its radiosensitizing effects on anoxic E. coli cells. A study by Maniar & Singh (1983) showed that trimeprazine, alongside another drug, promethazine, sensitized anoxic E. coli B/r cells to gamma-rays under certain conditions (Maniar & Singh, 1983).
6. Pediatric Applications
In pediatric medicine, trimeprazine has been used as a premedication. A study on its efficacy for this purpose was conducted by Gillett & Keil (1960), illustrating its application in a variety of pediatric operations, especially for ear, nose, and throat procedures (Gillett & Keil, 1960).
7. Pharmacokinetic Studies
In terms of pharmacokinetics, Agrawal & Wu (2007) developed a method based on drop-to-drop solvent microextraction coupled with gas chromatography/mass spectrometry for rapid determination of trimeprazine in rat urine and blood, aiding pharmacokinetic studies (Agrawal & Wu, 2007).
8. Diabetes and Pancreatic β Cell Growth
Interestingly, trimeprazine has been studied for its potential in promoting pancreatic β cell growth and function. Kuznetsova, Yu, Hollister-Lock, Opare-Addo, Rozzo, Sadagurski, Norquay, Reed, El Khattabi, Bonner-Weir, Weir, Sharma, & White (2016) found that trimeprazine can increase IRS2 in human islets and enhance β cell growth and function in mice, offering potential applications in diabetes treatment (Kuznetsova et al., 2016).
Propiedades
Número CAS |
179463-08-2 |
|---|---|
Nombre del producto |
Trimeprazine maleate, (S)- |
Fórmula molecular |
C22H26N2O4S |
Peso molecular |
414.52 |
Nombre IUPAC |
10H-Phenothiazine-10-propanamine, N,N,beta-trimethyl-, (S)-, (2Z)-2-butenedioate (1:1) |
InChI |
1S/C18H22N2S.C4H4O4/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-3(6)1-2-4(7)8/h4-11,14H,12-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-;/m0./s1 |
Clave InChI |
WTHCVCKKSDUGIE-FXSDFHGDSA-N |
SMILES |
C[C@@H](CN(C)C)CN1c2ccccc2Sc3ccccc13.OC(=O)\C=C/C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Alimemazine maleate, (S)-; Trimeprazine maleate, (+)-; Trimeprazine maleate, (S)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide](/img/structure/B611399.png)
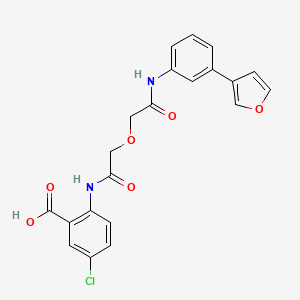
![[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid](/img/structure/B611406.png)
![4-(2-chloro-4-fluorophenyl)-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B611407.png)
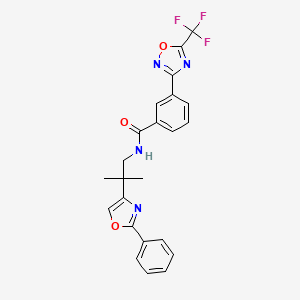
![2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-N-[(2,4-dimethylphenyl)-phenylmethyl]acetamide](/img/structure/B611410.png)
